tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a small molecule inhibitor of excitatory amino acid transporters, which are proteins that regulate neurotransmitter concentrations in the central nervous system . This makes it a potential candidate for the development of new therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the central nervous system. It acts as an inhibitor of excitatory amino acid transporters, thereby modulating the concentration of neurotransmitters like glutamate. This modulation can affect various neural pathways and has implications for the treatment of neurological conditions .
Comparison with Similar Compounds
tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate can be compared with other similar compounds such as tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
VOBUDGXVBPWVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.